molecular formula C21H22N4O2 B2842500 N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide CAS No. 899986-11-9

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide

Cat. No.: B2842500
CAS No.: 899986-11-9
M. Wt: 362.433
InChI Key: AGTMUCPKEASPJL-UHFFFAOYSA-N
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Description

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or 1,4-dicarbonyl compounds . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts to facilitate the formation of the pyridazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide stands out due to its unique combination of a pyridazine core with a furamide group, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry .

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMUCPKEASPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329818
Record name N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899986-11-9
Record name N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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